ML117
Description
The term "ML117" refers to two distinct entities in scientific literature, necessitating clarification before detailed comparisons:
This compound as a NADPH Oxidase 1 (Nox1) Inhibitor: A small-molecule inhibitor of Nox1, a key enzyme in reactive oxygen species (ROS) production. It is utilized in studies of oxidative stress, autophagy, and vascular dysfunction .
β-Galactosidase this compound from Alteromonas sp. This compound: A cold-adapted enzyme effective in lactose hydrolysis at low temperatures, derived from the Antarctic bacterial strain Alteromonas sp. This compound .
This article addresses both contexts, comparing each this compound with analogous compounds/enzymes.
Properties
Molecular Formula |
C21H20N6OS |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C21H20N6OS/c1-2-26-16-10-5-3-8-14(16)18-19(26)23-20(25-24-18)29-13-7-12-27-17-11-6-4-9-15(17)22-21(27)28/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,28) |
InChI Key |
ZVNFFJMAVRCTRS-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
Chemical Reactions Analysis
ML117 undergoes several types of chemical reactions, primarily involving microbial sulfate reduction. This process is pH-dependent and is influenced by the presence of organic carbon and other environmental factors . Common reagents and conditions for these reactions include the presence of sulfate-reducing bacteria and a suitable pH environment. The major products formed from these reactions include reduced sulfur compounds, which contribute to the neutralization of acidic environments .
Scientific Research Applications
ML117 has a wide range of scientific research applications. In chemistry, it is studied for its role in sulfate reduction and its potential to neutralize acidic environments. In biology, this compound is of interest due to its interaction with microbial communities and its impact on microbial sulfate reduction processes In industry, this compound’s ability to support sulfate reduction makes it a valuable compound for environmental remediation, particularly in the treatment of acidic mine pit lakes .
Mechanism of Action
The mechanism of action of ML117 involves its role in microbial sulfate reduction. This process is facilitated by sulfate-reducing bacteria that utilize this compound to reduce sulfate to sulfide. The molecular targets and pathways involved include the enzymatic pathways of sulfate-reducing bacteria, which are influenced by the pH and organic carbon content of the environment . The presence of filamentous benthic algae in the sediment of lake this compound provides organic carbon, which supports the microbial sulfate reduction process .
Comparison with Similar Compounds
Table 1: this compound vs. Pathway Inhibitors in Autophagy Regulation
Key Findings :
- This compound uniquely targets Nox1-derived ROS, distinguishing it from downstream modulators like NED-19, PPADS (NAADP antagonists), and EHNA (direct dynein inhibitor).
- All compounds suppress dynein ATPase activity and autophagosome-lysosome (APL) formation, but this compound directly addresses oxidative stress at its source .
Comparison of β-Galactosidase this compound with Similar Enzymes
The β-galactosidase from Alteromonas sp. This compound is notable for its cold-adaptation, making it efficient in lactose hydrolysis at low temperatures—a critical trait for dairy processing .
Table 2: this compound vs. Other Cold-Active β-Galactosidases
Key Findings :
- This compound outperforms mesophilic enzymes (e.g., Planococcus sp. L4) at low temperatures and matches psychrophilic counterparts (e.g., Pseudoalteromonas haloplanktis) in efficiency .
- Unlike Mg<sup>2+</sup>-independent enzymes, this compound requires Mg<sup>2+</sup> for activation, similar to Paracoccus sp. 32d and Bacillus aryabhattai GEL-09 .
- Structural homology with E. coli β-galactosidase suggests conserved catalytic domains but distinct cold-adaptation mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
